3-[(4-ethoxyphenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
This compound is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic core fused with a thiophene ring. Key structural features include:
- 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl chain: A tetrahydroquinoline-linked moiety that may enhance binding to biological targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions .
- Dione functionality: The 2,4-dione groups contribute to polarity and hydrogen-bonding capacity, influencing solubility and target affinity .
Properties
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-[(4-ethoxyphenyl)methyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N3O4S/c1-2-33-20-11-9-18(10-12-20)16-29-25(31)24-22(13-15-34-24)28(26(29)32)17-23(30)27-14-5-7-19-6-3-4-8-21(19)27/h3-4,6,8-13,15,24H,2,5,7,14,16-17H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDZTTAFBDZCEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)C3C(=[N+](C2=O)CC(=O)N4CCCC5=CC=CC=C54)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N3O4S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-ethoxyphenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione belongs to the class of thieno[3,2-d]pyrimidines and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The primary biological activity of this compound is attributed to its interaction with key enzymes and pathways involved in cancer progression. Specifically:
- Target Enzymes : The compound is known to inhibit macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT), both of which play critical roles in tumor biology and inflammation .
- Mode of Action : By binding to the active sites of MIF and D-DT, the compound disrupts their enzymatic activities. This inhibition leads to the suppression of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival .
Biological Activity
The biological evaluations have demonstrated several promising activities:
- Anticancer Activity : In vitro studies have shown that this compound significantly inhibits the proliferation of non-small cell lung cancer cells in both two-dimensional (2D) and three-dimensional (3D) cultures. For instance, it was observed that concentrations as low as 0.55 μM could effectively reduce cell viability in specific cancer cell lines .
- Cytotoxicity : The compound exhibits low toxicity towards normal human cells (e.g., HEK293T), indicating a favorable therapeutic window for further development .
Research Findings
Several studies have focused on the synthesis and evaluation of this compound and its derivatives:
Table 1: Summary of Biological Activity Studies
Case Studies
- Antitumor Efficacy : A study synthesized various thieno[3,2-d]pyrimidine derivatives to evaluate their antitumor properties. The most active derivative showed an IC50 value of 0.55 μM against SU-DHL-6 cells while maintaining a relatively high CC50 value against normal cells . This indicates a selective toxicity profile that is beneficial for anticancer drug development.
- Mechanistic Insights : Additional research highlighted the molecular interactions between the compound and its targets using docking studies. These studies confirmed that the binding affinity for D-DT was significantly higher than for other related enzymes, suggesting a specific inhibitory mechanism that could be leveraged for therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Key Observations:
Core Structure Variability: The target compound’s thieno[3,2-d]pyrimidine core differs from pyrrolo-thiazolo-pyrimidine () and chromeno-pyrimidine () in ring fusion patterns, which alter electronic properties and steric bulk . Thieno-pyrimidines generally exhibit higher metabolic stability compared to chromeno-pyrimidines due to reduced ring strain .
Substituent Effects: Ethoxy vs. Methoxy Groups: The 4-ethoxyphenyl group in the target compound may confer slower hepatic clearance than methoxy analogs (e.g., ), as ethyl chains resist oxidative metabolism better than methyl . Tetrahydroquinoline vs.
Biological Activity Trends :
- Pyrimidine derivatives with extended aromatic systems (e.g., pyrrolo-thiazolo-pyrimidine in ) show selective cytotoxicity against cancer cell lines (e.g., A549, MCF-7) via kinase inhibition .
- Thioxo groups (e.g., ) improve antioxidant capacity, as seen in compounds with 79% DPPH scavenging activity, but reduce membrane permeability compared to dione derivatives .
Physicochemical and ADMET Profiles
Table 2: Predicted Properties (Computational Data)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
